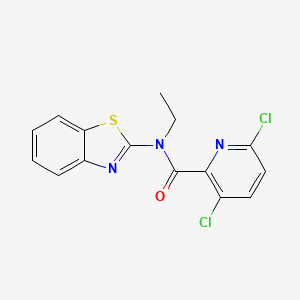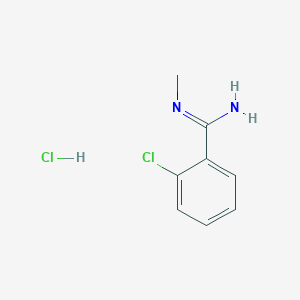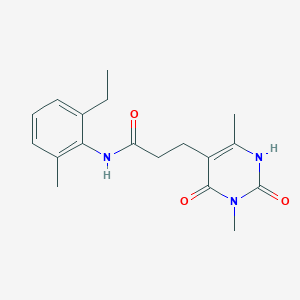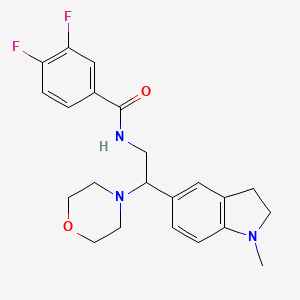![molecular formula C16H15Cl2N3O B2637941 (2,5-dichlorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034372-62-6](/img/structure/B2637941.png)
(2,5-dichlorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups and rings. It contains a dichlorophenyl group, a tetrahydro-1H-cyclopenta group, and a pyrazolo[1,5-a]pyrazin-2(7H)-yl group. These groups are common in many pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The dichlorophenyl group would likely contribute to the compound’s aromaticity, while the tetrahydro-1H-cyclopenta and pyrazolo[1,5-a]pyrazin-2(7H)-yl groups would add additional complexity to the molecule’s 3D structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their positions within the molecule. The dichlorophenyl group might undergo electrophilic aromatic substitution reactions, while the pyrazolo[1,5-a]pyrazin-2(7H)-yl group could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the dichlorophenyl group might increase the compound’s lipophilicity, affecting its solubility and distribution in biological systems .科学的研究の応用
Antimicrobial and Anticancer Agents
Research on pyrazole derivatives has demonstrated their potential as antimicrobial and anticancer agents. For example, novel pyrazole compounds have been synthesized and shown to exhibit higher anticancer activity compared to standard drugs like doxorubicin, as well as possessing good to excellent antimicrobial activity. These findings suggest that pyrazole derivatives can be promising candidates for the development of new therapeutic agents targeting various types of cancers and infectious diseases caused by bacteria and fungi (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking and Biological Evaluation
Pyrazole derivatives have also been evaluated through molecular docking studies, which help predict their interactions with biological targets. Synthesis of these compounds followed by docking studies can reveal their potential as antimicrobial agents and provide insights into their mode of action at the molecular level. Such research underscores the utility of pyrazole derivatives in designing drugs with specific target mechanisms, potentially leading to the development of treatments for microbial resistance (Katariya, Vennapu, & Shah, 2021).
Anti-inflammatory and Antibacterial Activities
The synthesis of novel pyrazoline derivatives and their evaluation for anti-inflammatory and antibacterial activities highlight another area of scientific application. Some compounds have shown potent activity in vivo, suggesting that pyrazole and its derivatives can serve as molecular templates for developing new anti-inflammatory drugs. Additionally, these compounds have been subjected to in silico prediction of toxicities and drug score profiles, indicating their potential as safe and effective therapeutic agents (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2,5-dichlorophenyl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c17-10-4-5-13(18)12(8-10)16(22)20-6-7-21-15(9-20)11-2-1-3-14(11)19-21/h4-5,8H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSCCPCLQBHKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-dichlorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2637862.png)



![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2637870.png)
![3,5-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2637871.png)
![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2637872.png)

![1-({[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2637875.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide](/img/structure/B2637876.png)

